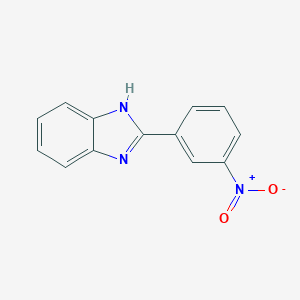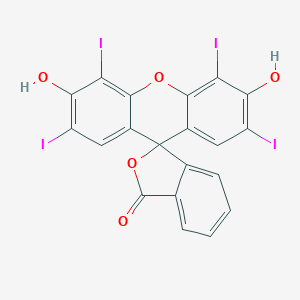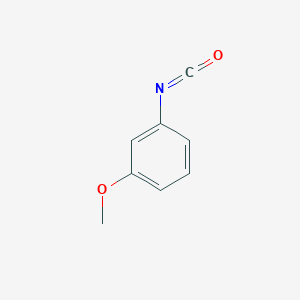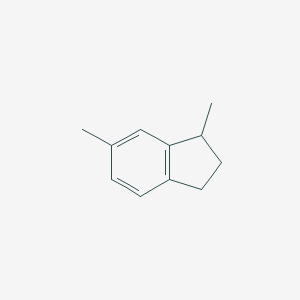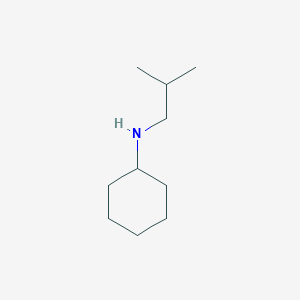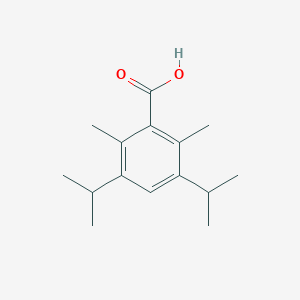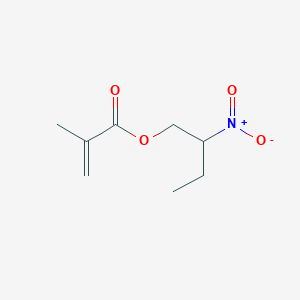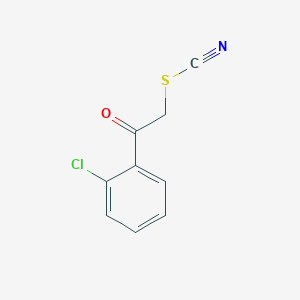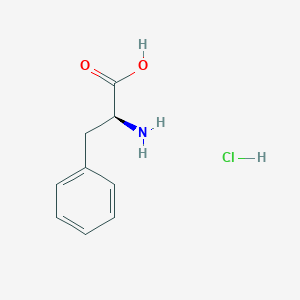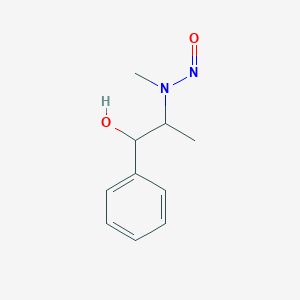![molecular formula C20H28O2 B097433 [(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate CAS No. 15340-78-0](/img/structure/B97433.png)
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate, commonly known as THP acetate, is a synthetic organic compound that belongs to the class of steroids. It has been widely used in scientific research for its unique properties and potential applications in various fields. In
Mecanismo De Acción
THP acetate acts as a modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. It enhances the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is responsible for the neuroprotective effects and cognitive-enhancing properties of THP acetate.
Efectos Bioquímicos Y Fisiológicos
THP acetate has been shown to have a variety of biochemical and physiological effects. It has been reported to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for maintaining neuronal health and function. THP acetate has also been shown to regulate levels of various hormones, including cortisol and testosterone, which play important roles in the body's stress response and reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THP acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, THP acetate also has some limitations, including its relatively low potency compared to other GABA-A receptor modulators and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on THP acetate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. THP acetate has also been investigated for its potential as a treatment for depression and anxiety disorders. Another area of interest is the development of new analogs of THP acetate with improved potency and selectivity for the GABA-A receptor. Finally, further research is needed to fully understand the biochemical and physiological effects of THP acetate and its potential applications in various fields of scientific research.
Métodos De Síntesis
THP acetate is synthesized through a multi-step process involving the reaction of a starting material, such as dehydroepiandrosterone (DHEA), with various reagents and catalysts. The synthesis method can be modified to produce different analogs of THP acetate with varying properties and applications.
Aplicaciones Científicas De Investigación
THP acetate has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, endocrinology, and cancer research. It has been shown to have neuroprotective effects, improve cognitive function, and regulate hormone levels. THP acetate has also been investigated for its potential anti-cancer properties and its ability to inhibit tumor growth.
Propiedades
Número CAS |
15340-78-0 |
|---|---|
Nombre del producto |
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[(4bS,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H28O2/c1-13-11-15-7-8-18-19(3,4)9-6-10-20(18,5)16(15)12-17(13)22-14(2)21/h11-12,18H,6-10H2,1-5H3/t18-,20+/m0/s1 |
Clave InChI |
KBOINWNNSZPBSP-AZUAARDMSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1OC(=O)C)[C@]3(CCCC([C@@H]3CC2)(C)C)C |
SMILES |
CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C |
SMILES canónico |
CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C |
Sinónimos |
Acetic acid 13-methylpodocarpa-8,11,13-trien-12-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



